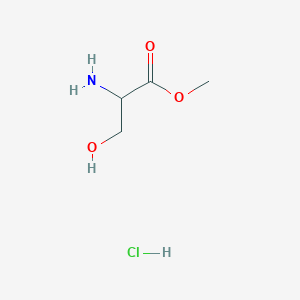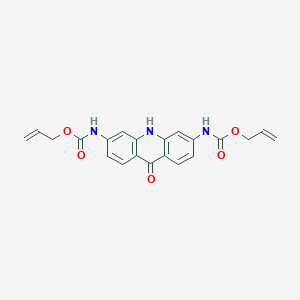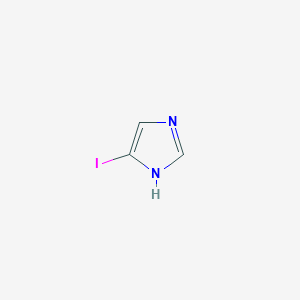
N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester
Overview
Description
N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester is a chemical compound known for its significant affinity for serotonin and norepinephrine transporters This compound is a derivative of cocaine and belongs to the class of tropane alkaloids
Mechanism of Action
Target of Action
The primary targets of N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two important neurotransmitters involved in mood regulation, anxiety, and cognition.
Mode of Action
This compound interacts with its targets by binding to the serotonin and norepinephrine transporters. The demethylation of the compound results in enhanced affinity for these transporters . This means that the compound can bind more effectively to these transporters, inhibiting their function and leading to an increase in the concentration of serotonin and norepinephrine in the synaptic cleft.
Result of Action
The result of the compound’s action is an increase in the concentration of serotonin and norepinephrine in the synaptic cleft. This can lead to enhanced neurotransmission and potential therapeutic effects such as mood elevation or reduction in anxiety .
Biochemical Analysis
Biochemical Properties
N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester exhibits enhanced affinity for serotonin and norepinephrine transporters . This compound interacts with these transporters, influencing the biochemical reactions within the cell . The nature of these interactions is likely due to the structural properties of the compound, particularly its tropane moiety .
Cellular Effects
The effects of N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester on cells are primarily related to its interactions with serotonin and norepinephrine transporters . By binding to these transporters, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester involves its binding interactions with serotonin and norepinephrine transporters . This binding can lead to changes in gene expression and can influence enzyme activity, thereby exerting its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester typically involves the N-demethylation of cocaine. The process begins with the preparation of the appropriate 3-beta-(substituted phenyl)-tropane analogues. The N-demethylation is achieved using alpha-chloroethyl chloroformate, which facilitates the removal of the N-methyl group from cocaine, resulting in the formation of the desired N-nor compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities while maintaining purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the tropane ring.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: Halogen substitution reactions can be performed to introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like iodine (I2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester has several scientific research applications:
Neuropharmacology: It is used to study the serotonin and norepinephrine transporters, providing insights into their role in various neurological disorders.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new therapeutic agents targeting neurotransmitter transporters.
Comparison with Similar Compounds
Similar Compounds
N-Nor-3-(4’-ethylphenyl)tropane-2-carboxylic acid methyl ester: This compound shows high selectivity for the serotonin transporter.
N-Nor-3-(4’-fluorophenyl)tropane-2-carboxylic acid methyl ester: Known for its use in imaging studies due to its favorable binding properties.
Uniqueness
N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester is unique due to its high affinity for both serotonin and norepinephrine transporters, making it a valuable tool in neuropharmacological research. Its ability to be labeled with radioactive isotopes also enhances its utility in imaging studies, providing detailed insights into transporter distribution and function .
Properties
IUPAC Name |
methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18INO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3/t11?,12?,13-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOZZWGMZPMXBO-WCFLAILDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1[C@H]2CCC(N2)CC1C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929547 | |
| Record name | Methyl 3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136794-87-1 | |
| Record name | N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136794871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















